Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH
Brand Name: Vulcanchem
CAS No.: 96383-44-7
VCID: VC4914377
InChI: InChI=1S/C32H35NO14/c1-16(34)41-15-26-27(44-17(2)35)28(45-18(3)36)29(46-19(4)37)31(47-26)42-14-25(30(38)39)33-32(40)43-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,40)(H,38,39)/t25-,26+,27-,28-,29+,31+/m0/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C32H35NO14
Molecular Weight: 657.625

Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH

CAS No.: 96383-44-7

Cat. No.: VC4914377

Molecular Formula: C32H35NO14

Molecular Weight: 657.625

* For research use only. Not for human or veterinary use.

Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH - 96383-44-7

Specification

CAS No. 96383-44-7
Molecular Formula C32H35NO14
Molecular Weight 657.625
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid
Standard InChI InChI=1S/C32H35NO14/c1-16(34)41-15-26-27(44-17(2)35)28(45-18(3)36)29(46-19(4)37)31(47-26)42-14-25(30(38)39)33-32(40)43-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,40)(H,38,39)/t25-,26+,27-,28-,29+,31+/m0/s1
Standard InChI Key UGQPZVSWEMKXBN-VXRXWXGFSA-N
SMILES CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

Fmoc-L-Ser(β-D-Gal(Ac)₄)-OH consists of three modular components:

  • Fmoc Protecting Group: A UV-active urethane group that prevents racemization during coupling and allows real-time monitoring of deprotection .

  • L-Serine Backbone: Serves as the peptide backbone linker, with the side-chain hydroxyl group glycosylated .

  • β-D-Galactopyranoside: A carbohydrate moiety acetylated at the 2-, 3-, 4-, and 6-positions to prevent undesired side reactions during synthesis .

The stereochemistry is critical: The galactose adopts a β-anomeric configuration (C1-OH axial), while the serine retains its L-configuration (S)-2-aminopropanoic acid .

Physicochemical Data

PropertyValueSource
Molecular Weight657.62 g/mol
Density1.4±0.1 g/cm³
Boiling Point775.0±60.0°C at 760 mmHg
Flash Point422.5±32.9°C
Storage Temperature-20°C (freezer)
SolubilityDMF, DCM, acetonitrile

The acetyl groups (Ac) render the compound lipophilic, facilitating its use in organic solvent-based SPPS protocols .

Synthesis and Manufacturing

Glycosylation Strategies

The synthesis involves glycosylating Fmoc-L-serine using a pre-acetylated galactose donor. A representative protocol from Zacco et al. (Supporting Information ) outlines:

  • Activation: β-D-Galactose pentaacetate (4 mmol) and Fmoc-L-Ser-OH (1.2 eq.) are dissolved in dry acetonitrile.

  • Coupling: BF₃·Et₂O (1 eq.) is added as a Lewis acid catalyst under ice cooling, followed by gradual warming to room temperature.

  • Workup: The crude product is purified via reverse-phase HPLC (40–100% MeOH/H₂O gradient), yielding 62.5% .

Alternative methods use trichloroacetimidate donors or enzymatic glycosylation, though chemical synthesis remains predominant for scale-up .

Challenges in Production

  • Anomeric Control: Ensuring β-selectivity requires precise control of reaction conditions (e.g., solvent polarity, catalyst) .

  • Acetylation Stability: Overexposure to basic environments may prematurely deprotect acetyl groups, necessitating anhydrous handling .

Applications in Solid-Phase Peptide Synthesis

Glycopeptide Assembly

Fmoc-L-Ser(β-D-Gal(Ac)₄)-OH is sequentially incorporated into growing peptide chains using standard Fmoc-SPPS protocols :

  • Deprotection: Piperidine (20% in DMF) removes the Fmoc group.

  • Coupling: Activators like HBTU or PyBOP mediate amide bond formation with the next amino acid .

  • Global Deprotection: Post-synthesis, TFA cleavage removes side-chain protections, while acetyl groups on galactose are retained or selectively hydrolyzed .

Case Study: Mucin Peptide Synthesis

In a landmark study, researchers synthesized triply glycosylated mucin peptides to study galactosyltransferase specificity . Using Fmoc-L-Ser(β-D-Gal(Ac)₄)-OH, they achieved:

  • Coupling Efficiency: >98% per cycle (monitored by UV absorbance at 301 nm) .

  • Post-Synthetic Modification: Thioacetic acid converted azido groups to acetamido moieties without affecting acetyl protections .

Analytical Characterization

Quality Control Metrics

ParameterMethodSpecification
PurityHPLC (C18 column)≥95%
Identity¹H/¹³C NMR, HRMSMatch reference
Moisture ContentKarl Fischer≤0.5%

Stability Profile

  • Thermal Degradation: TGA shows decomposition onset at 200°C, correlating with acetyl group loss .

  • Hydrolytic Sensitivity: Prolonged exposure to moisture induces partial deacetylation (≤2% over 6 months at -20°C) .

Recent Advances and Research Directions

Automated Glycopeptide Synthesis

Recent work integrates Fmoc-L-Ser(β-D-Gal(Ac)₄)-OH into robotic SPPS platforms, enabling high-throughput production of glycosylated antigens for vaccine development . For example, Zacco et al. utilized this building block to synthesize coiled-coil scaffolds for asialoglycoprotein receptor targeting, achieving nanomolar binding affinities .

Selective Deprotection Strategies

Innovative methods using hydrazine or lipases allow site-specific removal of acetyl groups, enabling the synthesis of heterogeneously glycosylated peptides .

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